3-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and material sciences. The unique structure of this compound, which includes a triazolopyrimidine core, contributes to its diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide (200 bar) under solvent-free conditions . This method is efficient and environmentally friendly, producing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further improve the sustainability of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of alkylated or acylated phenol derivatives.
Scientific Research Applications
3-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiviral, antibacterial, antifungal, and anticancer agent. It has been studied for its ability to inhibit various enzymes and proteins involved in disease pathways.
Agriculture: It is used as a herbicide and fungicide due to its ability to inhibit the growth of unwanted plants and fungi.
Material Sciences: The compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 3-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol involves its interaction with specific molecular targets and pathways. For example, as an antiviral agent, it inhibits the main protease (Mpro) of SARS-CoV-2 by binding to the active site residues His41, Cys145, and Glu166 . This binding prevents the protease from processing viral polyproteins, thereby inhibiting viral replication. Similar mechanisms are observed in its antibacterial and antifungal activities, where it targets essential enzymes and proteins in the pathogens .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
3-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol stands out due to its unique combination of a triazolopyrimidine core with a phenolic hydroxyl group. This structure imparts distinct chemical and biological properties, such as enhanced binding affinity to molecular targets and increased solubility in various solvents. Additionally, the presence of the phenolic hydroxyl group allows for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-8-5-11(17-12(15-8)13-7-14-17)16-9-3-2-4-10(18)6-9/h2-7,16,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJMDEMTVLWYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.